molecular formula C5H9NO3 B1610227 (S)-2-Amino-4-oxopentanoic acid CAS No. 4439-83-2

(S)-2-Amino-4-oxopentanoic acid

Cat. No.: B1610227
CAS No.: 4439-83-2
M. Wt: 131.13 g/mol
InChI Key: QUCHWTCTBHQQDU-BYPYZUCNSA-N
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Description

(S)-2-Amino-4-oxopentanoic acid, also known as L-glutamic acid, is a non-essential amino acid that plays a crucial role in various metabolic processes. It is a key component in the biosynthesis of proteins and serves as a neurotransmitter in the brain. This compound is widely studied for its involvement in cellular metabolism and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-oxopentanoic acid can be achieved through several methods. One common approach involves the fermentation of glucose using specific strains of bacteria such as Corynebacterium glutamicum. The fermentation process is carried out under controlled conditions, including pH, temperature, and nutrient supply, to optimize the yield of the desired product.

Another synthetic route involves the chemical synthesis of this compound from alpha-ketoglutaric acid. This method typically involves the use of ammonia and a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is primarily produced through microbial fermentation. Large-scale fermentation processes utilize genetically engineered strains of bacteria to enhance the production yield. The fermentation broth is then subjected to downstream processing, including filtration, crystallization, and purification, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-oxopentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form alpha-ketoglutaric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can yield gamma-aminobutyric acid (GABA) using reducing agents like sodium borohydride.

    Substitution: The amino group of this compound can undergo substitution reactions with various electrophiles to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Alpha-ketoglutaric acid.

    Reduction: Gamma-aminobutyric acid (GABA).

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-Amino-4-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and proteins.

    Biology: It serves as a neurotransmitter and is involved in various metabolic pathways.

    Medicine: It is studied for its potential therapeutic effects in treating neurological disorders such as epilepsy and schizophrenia.

    Industry: It is used in the production of flavor enhancers, such as monosodium glutamate (MSG), and as a feed additive in animal nutrition.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-oxopentanoic acid involves its role as a neurotransmitter in the brain. It binds to specific receptors on the surface of neurons, leading to the activation of signaling pathways that regulate synaptic transmission and plasticity. The compound also plays a role in the synthesis of other neurotransmitters, such as gamma-aminobutyric acid (GABA), by acting as a precursor.

Comparison with Similar Compounds

(S)-2-Amino-4-oxopentanoic acid can be compared with other amino acids such as L-aspartic acid and L-glutamine. While all three compounds are involved in protein synthesis and metabolic processes, this compound is unique in its role as a neurotransmitter. L-aspartic acid primarily functions in the urea cycle and gluconeogenesis, while L-glutamine serves as a nitrogen donor in various biosynthetic pathways.

List of Similar Compounds

  • L-aspartic acid
  • L-glutamine
  • Gamma-aminobutyric acid (GABA)
  • Alpha-ketoglutaric acid

Properties

IUPAC Name

(2S)-2-amino-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCHWTCTBHQQDU-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4439-83-2
Record name 2-Amino-4-ketopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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